

# DAU 5884 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: DAU 5884 hydrochloride

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### In-depth Technical Guide: DAU 5884 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DAU 5884 hydrochloride**, a potent and selective muscarinic M3 receptor antagonist. It includes key chemical properties, pharmacological data, experimental methodologies, and an illustration of its mechanism of action.

### **Core Chemical and Pharmacological Properties**

**DAU 5884 hydrochloride** is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological processes. Its chemical formula is C17H22CIN3O3.

CAS Number: Multiple CAS numbers are reported for this compound. Commercially, it is often listed as 131780-47-7, while some databases and suppliers use 131780-48-8.[1][2][3] Researchers should verify the CAS number with their specific supplier.

Molecular Weight: The molecular weight of DAU 5884 hydrochloride is 351.83 g/mol.

### **Quantitative Pharmacological Data**



**DAU 5884 hydrochloride** exhibits high affinity and selectivity for the muscarinic M3 receptor. The following table summarizes its binding affinities for various muscarinic receptor subtypes.

Receptor Subtype	pKi (± SEM)	IC50 Range (nM)
M3	9.4 ± 0.04	8 - 131
M2	8.8 ± 0.03	Not Reported
M4	8.5 ± 0.02	Not Reported
M1	7.4 ± 0.05	Not Reported

pKi values are derived from radioligand binding studies. IC50 values are against 0.3 nM [3H]NMS.

### **Mechanism of Action: M3 Receptor Antagonism**

DAU 5884 hydrochloride functions as a competitive antagonist at the muscarinic M3 receptor. M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling cascade. Upon activation by acetylcholine or other muscarinic agonists, the M3 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction and cell proliferation.

By binding to the M3 receptor, **DAU 5884 hydrochloride** blocks the initial step of this pathway, thereby inhibiting these downstream effects.[4][5]





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Caption: M3 Receptor Signaling Pathway Antagonized by DAU 5884 HCl.

### **Experimental Protocols**

**DAU 5884 hydrochloride** has been utilized in several key studies to elucidate the role of M3 receptors. The following are summaries of experimental methodologies where this antagonist was employed.

## Inhibition of Methacholine-Induced Mitogenesis in Airway Smooth Muscle Cells

This protocol, based on the work of Gosens et al. (2003), assesses the effect of **DAU 5884 hydrochloride** on cell proliferation.[4]

- Cell Culture: Bovine tracheal smooth muscle cells are isolated and cultured. Experiments are typically performed on unpassaged cells, which retain functional M3 receptors.
- Mitogenesis Assay ([3H]thymidine-incorporation):
  - Cells are growth-arrested by serum deprivation.
  - Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of the muscarinic agonist methacholine.
  - To test the antagonistic effect, cells are pre-incubated with DAU 5884 hydrochloride
     (e.g., 0.1 μM) before the addition of methacholine and PDGF.



- [3H]thymidine is added to the culture medium for a set period (e.g., 24 hours) to be incorporated into the DNA of proliferating cells.
- The reaction is stopped, and the cells are washed to remove unincorporated
   [3H]thymidine.
- DNA is precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter as an index of cell proliferation.
- Inositol Phosphate Formation Assay: To confirm M3 receptor functionality, agonist-induced formation of inositol phosphates is measured, often using radiolabeling techniques with [3H]inositol.

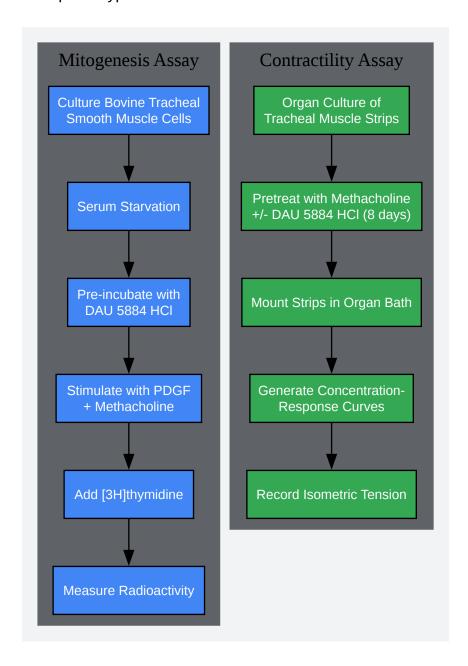
## Assessment of Contractile Phenotype in Airway Smooth Muscle

This methodology, derived from Gosens et al. (2004), investigates the role of M3 receptors in regulating the contractile properties of smooth muscle.[5]

- Organ Culture: Strips of bovine tracheal smooth muscle are maintained in organ culture for an extended period (e.g., 8 days).
- Treatment: The muscle strips are pretreated with methacholine in the presence or absence of DAU 5884 hydrochloride (e.g., 0.1 μM).
- Contractility Measurement:
  - After the pretreatment period, the muscle strips are mounted in organ baths.
  - Cumulative concentration-response curves are generated by exposing the tissues to increasing concentrations of a contractile agent (e.g., methacholine, histamine, or KCl).
  - The isometric tension generated by the muscle strips is recorded to determine maximal contraction and sensitivity to the agonist.
- Protein Expression Analysis: The expression levels of contractile proteins, such as myosin and actin, can be analyzed using techniques like Western blotting to assess changes in the



muscle's contractile phenotype.



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**Caption:** Summary of Experimental Workflows Using DAU 5884 HCl.

### Conclusion

**DAU 5884 hydrochloride** is a critical pharmacological tool for the specific antagonism of the muscarinic M3 receptor. Its high selectivity allows researchers to dissect the M3-mediated signaling pathways involved in smooth muscle function, cell growth, and other physiological



and pathological processes. The experimental frameworks outlined in this guide provide a basis for further investigation into the therapeutic potential of M3 receptor modulation.

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